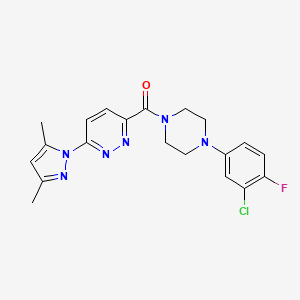

(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone is a useful research compound. Its molecular formula is C20H20ClFN6O and its molecular weight is 414.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such as acetylcholinesterase (ache) .

Mode of Action

Related compounds have been shown to inhibit enzymes like ache , which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .

Biochemical Pathways

Compounds with similar structures have been associated with the regulation of oxidative stress and reactive oxygen species (ros) production .

Result of Action

Related compounds have been shown to affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biological Activity

The compound (4-(3-chloro-4-fluorophenyl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone , often referred to as a piperazine derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy and mechanisms of action.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperazine Ring : The initial step involves the reaction of 3-chloro-4-fluorobenzylbromide with piperazine derivatives to form the piperazine core.

- Coupling Reaction : The piperazine derivative is then coupled with a pyridazine derivative containing a pyrazole moiety.

- Final Modification : The final product is obtained through acylation reactions that introduce the methanone functional group.

This multi-step synthesis is crucial for achieving the desired structural specificity necessary for biological activity.

Biological Activity

The biological activity of the compound can be categorized into several areas:

Antimicrobial Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing piperazine and pyrazole motifs have shown effectiveness against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of DNA replication, leading to cell death .

| Bacterial Strain | IC50 (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 1.4 | High |

| Escherichia coli | 200 | Moderate |

| Proteus mirabilis | 6 | High |

Anticancer Properties

In addition to antimicrobial effects, compounds with similar structures have been investigated for anticancer activity. They exhibit cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Specifically, studies have shown that these compounds can inhibit cell proliferation in cancerous cells by targeting specific signaling pathways .

Neurological Effects

The piperazine derivatives have also been explored for their potential neuropharmacological effects. They may act as modulators of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating conditions such as depression and anxiety .

Case Studies

Several key studies highlight the biological activity of this compound:

- Study on Antimicrobial Efficacy :

- Anticancer Activity Assessment :

- Neuropharmacological Investigation :

Properties

IUPAC Name |

[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClFN6O/c1-13-11-14(2)28(25-13)19-6-5-18(23-24-19)20(29)27-9-7-26(8-10-27)15-3-4-17(22)16(21)12-15/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLLLDXDPMIVKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.